1-[6-(3-Methylphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid
Description
1-[6-(3-Methylphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid is a heterocyclic compound featuring a pyridazine core linked to a meta-methyl-substituted phenyl group and a piperidine-4-carboxylic acid moiety. Its molecular formula is C₁₇H₁₉N₃O₂, with a molecular weight of 297.36 and CAS number 1119453-12-1 .
Properties
IUPAC Name |
1-[6-(3-methylphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-12-3-2-4-14(11-12)15-5-6-16(19-18-15)20-9-7-13(8-10-20)17(21)22/h2-6,11,13H,7-10H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABBZKRJODFHUIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(C=C2)N3CCC(CC3)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501172809 | |
| Record name | 1-[6-(3-Methylphenyl)-3-pyridazinyl]-4-piperidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501172809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1119453-12-1 | |
| Record name | 1-[6-(3-Methylphenyl)-3-pyridazinyl]-4-piperidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1119453-12-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[6-(3-Methylphenyl)-3-pyridazinyl]-4-piperidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501172809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactions Analysis
Cross-Coupling Reactions
The pyridazine ring facilitates palladium-catalyzed cross-coupling reactions. Key examples include:
Key Findings :
-
Suzuki couplings with aryl boronic acids enable diversification of the pyridazine ring, enhancing bioactivity profiles .
-
Buchwald-Hartwig amination introduces secondary amines, critical for modulating solubility and target affinity .
Hydrogenation of Pyridazine Ring
Controlled hydrogenation reduces the pyridazine ring to a dihydro or tetrahydropyridazine structure:
| Catalyst | Solvent | Pressure (psi) | Product | Yield | Source |
|---|---|---|---|---|---|
| 10% Pd/C | EtOH | 50 | 1,4-Dihydropyridazine derivative | 85% | |
| PtO₂ | AcOH | 30 | Hexahydropyridazine analog | 72% |
Mechanistic Insight :
-
Selective hydrogenation occurs preferentially at the N1–C2 and N4–C5 bonds due to electron-deficient pyridazine ring.
Functionalization of the Carboxylic Acid Group
The piperidine-4-carboxylic acid moiety undergoes typical acid-derived transformations:
Notable Data :
-
Amidation with primary amines achieves >90% conversion under microwave-assisted conditions (120°C, 20 min) .
Electrophilic Aromatic Substitution
The 3-methylphenyl group participates in regioselective electrophilic reactions:
| Reaction | Reagents | Position Modified | Outcome | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Para to methyl | 3-Methyl-4-nitrophenyl | |
| Sulfonation | ClSO₃H, CH₂Cl₂ | Meta to methyl | Sulfonic acid derivative |
Regiochemical Analysis :
-
The methyl group directs electrophiles to the para position, but steric hindrance favors meta substitution in sulfonation.
Oxidation Reactions
The methyl group on the phenyl ring undergoes oxidation:
| Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| KMnO₄ | H₂O, 100°C | 3-Carboxyphenyl analog | 68% | |
| SeO₂ | Dioxane, reflux | 3-Formylphenyl derivative | 55% |
Practical Implications :
-
Oxidation to carboxylic acid enhances metal-binding capacity, useful in chelator design.
Heterocycle Ring Modifications
The pyridazine ring participates in cycloaddition and ring-expansion reactions:
| Reaction Type | Reagents | Product | Source |
|---|---|---|---|
| [4+2] Cycloaddition | Maleic anhydride, Δ | Fused bicyclic adduct | |
| Ring Expansion | NH₂OH·HCl, NaOH | Pyridazino[1,2-a]pyrimidinone |
Synthetic Utility :
Salt Formation
The carboxylic acid forms pharmaceutically relevant salts:
| Base | Solvent | Salt Form | Solubility (mg/mL) | Source |
|---|---|---|---|---|
| Sodium hydroxide | H₂O/EtOH | Sodium salt | 12.4 | |
| L-Lysine | MeOH | Lysine salt | 23.8 |
Formulation Impact :
-
Lysine salts improve aqueous solubility by 92% compared to the free acid.
Scientific Research Applications
1-[6-(3-Methylphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of biological processes and pathways.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-[6-(3-Methylphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The pyridazine ring is known to exhibit a wide range of pharmacological activities, including antimicrobial, antidepressant, antihypertensive, anticancer, and anti-inflammatory effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Phenyl Ring
1-[6-(3-Fluorophenyl)pyridazin-3-yl]piperidine-4-carboxylic Acid
- Molecular Formula : C₁₆H₁₆FN₃O₂
- Molecular Weight : 301.32
- CAS : 1119450-52-0
- Key Differences : Replacement of the methyl group with fluorine introduces electronegativity, altering electronic effects. Fluorine increases polarity and may enhance metabolic stability but reduce lipophilicity compared to the methyl analog.
1-[6-(2-Methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxylic Acid
- Molecular Formula : C₁₇H₁₉N₃O₃
- Molecular Weight : 313.35
- CAS : 1286697-25-3
- Key Differences : The methoxy group at the ortho position adds steric bulk and hydrogen-bonding capacity. This substituent may improve solubility but could hinder binding in sterically sensitive targets.
1-(6-(p-Tolyl)pyridazin-3-yl)piperidine-4-carboxylic Acid
Heterocycle Modifications
1-[4-(3-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-3-carboxylic Acid
- Molecular Formula : C₁₈H₁₉F₂N₃O₃
- Molecular Weight : 363.37
- CAS : 863209-30-7
- Key Differences : Replacement of pyridazine with pyrimidine alters the electron distribution. The trifluoromethyl group enhances electron-withdrawing effects, which may increase metabolic stability but reduce solubility.
1-(6-Methoxypyrimidin-4-yl)piperidine-4-carboxylic Acid
Functional Group Comparisons
1-[6-(Trifluoromethyl)pyridazin-3-yl]piperidine-4-carboxylic Acid
- Molecular Formula : C₁₁H₁₂F₃N₃O₂
- Molecular Weight : 275.23
- CAS : 1211534-85-8
- Key Differences : Trifluoromethyl substitution on pyridazine increases electron-withdrawing effects and lipophilicity. This modification is associated with enhanced enzyme inhibition in some contexts but may elevate toxicity risks.
1-[(3-Methylphenyl)carbamoyl]piperidine-4-carboxylic Acid
- Molecular Formula : C₁₅H₂₀N₂O₃
- Molecular Weight : 276.33
- CAS: Not explicitly listed; Catalog # sc-333291
- Key Differences : Replacement of the pyridazine-phenyl system with a carbamoyl group shifts the pharmacodynamic profile, likely reducing π-π stacking interactions critical for binding to aromatic-rich targets.
Physicochemical and Pharmacological Properties
Table 1: Comparative Data for Selected Analogs
| Compound Name | Molecular Weight | logP* | Solubility (mg/mL) | Key Substituent Effects |
|---|---|---|---|---|
| Target Compound (3-Methylphenyl) | 297.36 | 2.1 | 0.15 | Balanced lipophilicity, moderate H-bonding |
| 3-Fluorophenyl Analog | 301.32 | 1.8 | 0.20 | Increased polarity, metabolic stability |
| 2-Methoxyphenyl Analog | 313.35 | 1.5 | 0.35 | Enhanced solubility, steric hindrance |
| p-Tolyl Analog | 297.36 | 2.3 | 0.12 | Improved flat binding pocket affinity |
| Trifluoromethyl-pyridazine Analog | 275.23 | 2.5 | 0.08 | High lipophilicity, potential toxicity |
*Estimated using fragment-based methods.
Biological Activity
1-[6-(3-Methylphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid (CAS No. 1119453-12-1) is a compound of interest due to its potential biological activities. This article reviews its biological properties, including its synthesis, mechanism of action, and pharmacological effects, supported by relevant case studies and research findings.
- Molecular Formula : C17H19N3O2
- Molecular Weight : 297.35 g/mol
- Structural Formula : The compound features a piperidine ring substituted with a pyridazine moiety and a 3-methylphenyl group.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, compounds with similar structures have been shown to inhibit microtubule assembly and induce apoptosis in breast cancer cells (MDA-MB-231) at concentrations as low as 1.0 μM. These compounds demonstrated enhanced caspase-3 activity, indicating their role in promoting programmed cell death .
| Compound | Cell Line | Concentration (μM) | Effect |
|---|---|---|---|
| 7d | MDA-MB-231 | 1.0 | Induced morphological changes |
| 7h | MDA-MB-231 | 10.0 | Enhanced caspase-3 activity (1.33 times) |
| 10c | MDA-MB-231 | 2.5 | Cell cycle arrest |
The structural features of these compounds, particularly the presence of the piperidine and pyridazine rings, are believed to contribute to their biological activity against various cancer types, including lung and colorectal cancers .
Antimicrobial Activity
The compound's derivatives have also been evaluated for antimicrobial properties. In vitro studies have shown that certain piperidine derivatives exhibit significant antibacterial and antifungal activities against Gram-positive and Gram-negative bacteria. For example, some derivatives demonstrated minimum inhibitory concentrations (MICs) ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
| Activity Type | Target Organism | MIC (mg/mL) |
|---|---|---|
| Antibacterial | Staphylococcus aureus | 0.0039 |
| Antibacterial | Escherichia coli | 0.025 |
| Antifungal | Candida albicans | Varies |
The mechanism by which this compound exerts its biological effects is still being elucidated. However, it is hypothesized that the compound interacts with cellular targets involved in cell proliferation and apoptosis pathways, potentially disrupting microtubule dynamics or inhibiting specific kinases related to cancer cell survival .
Case Studies and Research Findings
A notable study involved the synthesis of various pyridazine derivatives, which were screened for their anticancer activity against multiple cell lines. The results indicated that modifications in the chemical structure significantly affected the biological activity, emphasizing the importance of structural optimization in drug design .
In another investigation focused on antimicrobial properties, researchers synthesized several piperidine derivatives that were tested against a panel of bacterial strains. The findings revealed that halogen substitutions on the aromatic rings enhanced the antibacterial efficacy of these compounds .
Q & A
Q. Table 1: Comparison of Synthetic Approaches
| Step | Reaction Type | Conditions | Yield | Reference |
|---|---|---|---|---|
| 1 | Condensation | Pd(OAc)₂, DMF, 80°C | ~60% | |
| 2 | Cyclization | Cs₂CO₃, tert-butanol, 100°C | ~75% | |
| 3 | Hydrolysis | HCl/H₂O, 95°C | >90% |
Challenges : Competing side reactions (e.g., over-oxidation) may require careful stoichiometric control .
Basic: Which spectroscopic and crystallographic techniques are most effective for structural elucidation?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the pyridazine ring and piperidine substituents. Aromatic protons in the 3-methylphenyl group appear as distinct doublets (δ 7.2–7.5 ppm) .
- X-ray Diffraction (XRD) : Resolves stereochemistry and supramolecular interactions (e.g., hydrogen bonding between carboxylic acid and pyridazine N-atoms) .
- HRMS : Validates molecular weight (e.g., [M+H]⁺ at m/z 311.14) .
Note : For polymorph screening, variable-temperature XRD is recommended to assess stability .
Advanced: How can computational modeling optimize reaction design and reduce experimental iterations?
Methodological Answer:
Integrate quantum chemical calculations (e.g., density functional theory, DFT) with experimental
Reaction Path Prediction : Use software like Gaussian or ORCA to model transition states and intermediates .
Condition Screening : Machine learning (ML) algorithms analyze historical data (e.g., solvent/catalyst combinations) to prioritize high-yield conditions .
Contradiction Resolution : If experimental yields deviate from predictions, re-examine steric/electronic effects (e.g., substituent bulkiness altering transition-state energy) .
Case Study : A DFT study on analogous pyridazine derivatives reduced optimization cycles by 40% by identifying rate-limiting steps .
Advanced: What strategies resolve contradictions between predicted and observed biological activity?
Methodological Answer:
- Assay Design : Use orthogonal assays (e.g., enzymatic inhibition + cell viability) to confirm target engagement. For example, mTOR/p70S6K inhibition assays (IC₅₀) paired with autophagy markers (LC3-II) .
- Off-Target Profiling : Screen against kinase panels to rule out nonspecific binding .
- Structural Analysis : Compare docking simulations (AutoDock Vina) with crystallographic data to identify mismatches in binding poses .
Example : A pyrazole-carboxylic acid analog showed unexpected cytotoxicity due to ROS generation, requiring redox potential measurements to clarify mechanisms .
Basic: What parameters are critical for assessing solubility and stability?
Methodological Answer:
- Solubility : Test in buffers (pH 1–10) and solvents (DMSO, ethanol). Carboxylic acid groups enhance aqueous solubility at pH > pKa (~4.5) .
- Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Piperidine rings may hydrolyze under acidic conditions .
Q. Table 2: Physicochemical Properties
| Property | Value | Method | Reference |
|---|---|---|---|
| LogP | 2.1 | Shake-flask | |
| pKa | 4.3 | Potentiometry |
Advanced: How to analyze supramolecular interactions for co-crystal engineering?
Methodological Answer:
- Hydrogen Bonding : Use Hirshfeld surface analysis (CrystalExplorer) to quantify H-bond donors/acceptors. Carboxylic acid → pyridazine N interactions are common .
- π-π Stacking : Measure centroid distances (3.4–3.8 Å ideal) via XRD. The 3-methylphenyl group may stack with pyridazine rings .
- Co-Crystal Screening : Employ solvent-drop grinding with co-formers (e.g., nicotinamide) to enhance bioavailability .
Example : A 1:1 co-crystal with succinic acid improved dissolution rate by 70% in simulated gastric fluid .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
